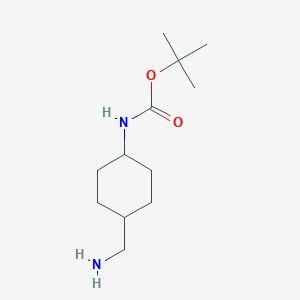

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQFOBONHIXDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373207 | |

| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177583-27-6, 1184918-37-3 | |

| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate. This bifunctional molecule is of significant interest in medicinal chemistry and drug development, primarily serving as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document collates available data on its physical characteristics, chemical behavior, and its role in targeted protein degradation. Detailed experimental protocols for the characterization of this and similar compounds are also provided, alongside visualizations to illustrate key concepts and experimental workflows.

Introduction

This compound, with the CAS number 177583-27-6, is a key building block in modern pharmaceutical research. Its structure incorporates a Boc-protected amine on a cyclohexane ring, which also bears a primary aminomethyl group. This unique arrangement allows for its use as a versatile linker in the construction of complex molecules, most notably PROTACs, which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. Understanding the physical and chemical properties of this linker is crucial for the rational design and synthesis of effective and stable therapeutic agents.

Physical Properties

The physical properties of this compound are essential for its handling, formulation, and application in synthetic chemistry. While experimentally determined data for some properties are not widely published, predicted values from various chemical databases provide a reliable estimation.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 228.33 g/mol | [1][2][7] |

| Appearance | White to off-white solid | [5][8] |

| Boiling Point (Predicted) | 342.4 ± 11.0 °C at 760 mmHg | [2][8] |

| Density (Predicted) | 1.01 ± 0.1 g/cm³ | [2][8] |

| pKa (Predicted) | 12.52 ± 0.40 | [2][8] |

| Water Solubility | Slightly soluble in water | [2][8] |

| Melting Point | Not available (solid at room temperature) | |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [8] |

Chemical Properties

The chemical behavior of this compound is largely dictated by its two key functional groups: the Boc-protected amine and the primary amine.

Reactivity

-

Primary Amine: The free aminomethyl group is nucleophilic and will readily react with electrophiles. This is the primary site for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand during PROTAC synthesis. Common reactions include acylation, alkylation, and reductive amination.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine on the cyclohexane ring. It is stable to a wide range of nucleophilic and basic conditions. This stability allows for selective reactions at the primary amine without affecting the protected amine.

-

Deprotection: The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free secondary amine. This allows for further functionalization at this position if required.

Stability

The compound is generally stable under standard laboratory conditions. However, it should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[8] The carbamate linkage can be susceptible to hydrolysis under strong acidic or basic conditions, although the Boc group itself is designed for stability in a range of chemical environments.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound and similar organic compounds.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

dot

Caption: Workflow for Melting Point Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

Methodology (¹H and ¹³C NMR):

-

A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrum is acquired, showing the chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) for each unique proton environment.

-

For ¹³C NMR, the spectrum is acquired, showing the chemical shift for each unique carbon atom.

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the protons of the tert-butyl group (a singlet around 1.4 ppm), the cyclohexane ring protons, the aminomethyl protons, and the NH proton of the carbamate.

-

¹³C NMR: Resonances for the carbons of the tert-butyl group, the quaternary carbon of the Boc group, the carbonyl carbon of the carbamate, and the carbons of the cyclohexane ring and the aminomethyl group.

dot ```dot graph experimental_workflow { label="NMR Spectroscopy Workflow"; labelloc="t"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

A [label="Dissolve Sample\nin Deuterated Solvent", fillcolor="#F1F3F4"]; B [label="Transfer to NMR Tube", fillcolor="#F1F3F4"]; C [label="Place in Spectrometer", fillcolor="#F1F3F4"]; D [label="Acquire Spectrum\n(¹H and ¹³C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Process and Analyze Data", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B -> C -> D -> E; }

Caption: PROTAC Signaling Pathway.

Conclusion

This compound is a foundational building block in the development of targeted therapeutics. Its well-defined structure and predictable chemical reactivity make it an ideal linker for constructing PROTACs and other complex molecular architectures. While a complete set of experimentally verified physical data is not yet available in the public domain, the predicted values and general chemical principles outlined in this guide provide a strong basis for its effective use in research and development. The experimental protocols described herein offer a roadmap for the comprehensive characterization of this and similar molecules, ensuring the quality and reproducibility of future scientific endeavors.

References

- 1. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. americanelements.com [americanelements.com]

- 4. CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl… [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 177583-27-6 [m.chemicalbook.com]

An In-depth Technical Guide to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Structure

IUPAC Name: tert-butyl N-[trans-4-(aminomethyl)cyclohexyl]carbamate[][2][3]

Chemical Structure:

Caption: General workflow for PROTAC synthesis.

PROTAC-Mediated Protein Degradation Pathway

The diagram below illustrates the general mechanism of action for a PROTAC molecule in inducing the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

References

In-Depth Technical Guide: tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate (CAS 177583-27-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and relevant experimental contexts for the compound with CAS number 177583-27-6, known as tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. This bifunctional molecule is of interest to researchers in medicinal chemistry and drug development, primarily as a linker in the synthesis of more complex bioactive molecules.

Chemical Properties and Synonyms

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate is a carbamate derivative of aminomethylcyclohexane. The presence of a Boc-protected amine and a free primary amine at opposite ends of a cyclohexane ring makes it a useful building block in organic synthesis.

Synonyms

The following is a list of commonly used synonyms for this compound:

-

tert-butyl (4-(aminomethyl)cyclohexyl)carbamate

-

N-[4-(aminomethyl)cyclohexyl]carbamic acid tert-butyl ester

-

trans-N-Boc-4-(aminomethyl)cyclohexylamine

-

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

-

(trans-4-(Boc-amino)cyclohexyl)methanamine

-

trans-4-(Boc-amino)cyclohexylmethylamine

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 177583-27-6 | |

| Molecular Formula | C12H24N2O2 | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| IUPAC Name | tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | [1] |

| Boiling Point | 342.4 °C at 760 mmHg | |

| Density | 1.01 g/cm³ | |

| Flash Point | 160.9 °C | |

| InChI Key | NVQFOBONHIXDOC-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CN | [1] |

Applications in Drug Discovery and Development

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate serves as a critical linker molecule in the synthesis of complex pharmaceutical agents. Its bifunctional nature allows for the conjugation of different molecular entities. A notable application is in the development of:

-

Antibody-Drug Conjugates (ADCs): This compound can be used to connect a cytotoxic payload to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.

-

PROTACs (Proteolysis Targeting Chimeras): It can function as a linker to join a ligand for a target protein with a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.[2]

Potential Biological Activity: Acetylcholinesterase Inhibition

Signaling Pathway: Acetylcholinesterase Inhibition

The diagram below illustrates the general mechanism of acetylcholinesterase inhibition by carbamate compounds.

Caption: General mechanism of acetylcholinesterase inhibition by a carbamate compound.

Experimental Protocols

While specific experimental protocols for CAS 177583-27-6 are not widely published, the following are representative methodologies for its synthesis and for assessing the biological activity of carbamates.

General Synthesis of tert-Butyl Carbamates

A common method for the synthesis of tert-butyl carbamates involves the reaction of a primary amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Workflow for Boc Protection of an Amine

Caption: General workflow for the synthesis of a Boc-protected amine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening compounds for AChE inhibitory activity.[3][4][5]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells. Include wells for a negative control (no inhibitor) and a positive control (a known AChE inhibitor).

-

Enzyme Addition: Add the AChE solution to all wells except for the blank.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[5]

-

Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.[3] The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Workflow for Acetylcholinesterase Inhibition Assay

Caption: Workflow for a typical acetylcholinesterase inhibition assay.

Conclusion

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate (CAS 177583-27-6) is a valuable synthetic intermediate with significant potential in the development of targeted therapeutics. Its utility as a linker in ADCs and PROTACs underscores its importance in modern medicinal chemistry. While specific biological activity data for this compound is limited in the public domain, its carbamate structure suggests a potential for acetylcholinesterase inhibition, which can be investigated using standard enzymatic assays. This guide provides a foundational understanding of its properties and applications for researchers in the field.

References

- 1. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Molecular weight and formula of trans-4-(Boc-amino)cyclohexanemethylamine.

A Technical Overview for Drug Development Professionals

trans-4-(tert-Butoxycarbonylamino)cyclohexanemethylamine is a versatile bifunctional molecule utilized as a key building block in medicinal chemistry and drug discovery. Its structure, featuring a cyclohexane scaffold with a protected amine and a primary amine-containing methyl group in a trans configuration, offers a valuable platform for the synthesis of a wide range of biologically active compounds. This guide provides an in-depth look at its chemical properties, synthesis, and applications.

Physicochemical Data

The fundamental properties of trans-4-(Boc-amino)cyclohexanemethylamine are summarized below. These data are critical for its application in chemical synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C12H24N2O2 | [1] |

| Molecular Weight | 228.336 g/mol | [1] |

| CAS Number | 177583-27-6 | [1] |

| Appearance | Not specified, likely a solid or oil | |

| Solubility | Slightly soluble in water | [2][3] |

Synthesis and Experimental Protocols

The synthesis of trans-4-(Boc-amino)cyclohexanemethylamine typically involves the protection of one of the amino groups of trans-1,4-cyclohexanedimethanamine. A general synthetic approach is outlined below.

General Synthesis Workflow

Caption: Synthetic pathway for trans-4-(Boc-amino)cyclohexanemethylamine.

Experimental Protocol: Selective Boc Protection

This protocol describes a general method for the selective N-Boc protection of a diamine, which can be adapted for the synthesis of trans-4-(Boc-amino)cyclohexanemethylamine.

-

Dissolution: Dissolve trans-1,4-cyclohexanedimethanamine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water in a reaction flask.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.0 equivalent) in the same solvent to the cooled solution of the diamine. The slow addition is crucial to favor mono-protection.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the desired mono-Boc protected product.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1 M HCl) to remove any unreacted diamine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to isolate the pure trans-4-(Boc-amino)cyclohexanemethylamine.

Applications in Drug Discovery

trans-4-(Boc-amino)cyclohexanemethylamine serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[4][5] The presence of a protected amine and a free primary amine allows for selective chemical modifications, making it a valuable scaffold in drug design.

Logical Relationship in Drug Development

References

- 1. cenmed.com [cenmed.com]

- 2. trans-4-(Boc-amino)cyclohexylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. trans-4-(Boc-amino)cyclohexanemethylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

Solubility of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in different solvents.

Technical Guide: Solubility of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a bifunctional molecule frequently utilized in synthetic and medicinal chemistry, particularly as a linker in the development of targeted therapies. An understanding of its solubility in various organic solvents is critical for its effective handling, reaction optimization, and purification.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines standardized experimental protocols for its determination. These methodologies will enable researchers to generate reliable, in-house data tailored to their specific experimental conditions.

Predicted Solubility Profile

This compound possesses both a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group and a primary amine, lending it a degree of amphiphilicity. Based on its structure and data from similar compounds, it is expected to be soluble in a range of polar organic solvents. A related compound, trans-4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic acid, is noted to be soluble in methanol.[1] General principles suggest that it would also likely be soluble in other polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] Its solubility in water is expected to be slight.[3]

Quantitative Solubility Data

Precise solubility values must be determined experimentally. The following table provides a standardized template for recording quantitative solubility data.

| Solvent Name | Chemical Formula | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |

| Methanol | CH₃OH | Polar Protic | 25 | To be determined | |

| Ethanol | C₂H₅OH | Polar Protic | 25 | To be determined | |

| Isopropanol | C₃H₈O | Polar Protic | 25 | To be determined | |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 25 | To be determined | |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 25 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | 25 | To be determined | |

| Acetone | C₃H₆O | Polar Aprotic | 25 | To be determined | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderately Polar | 25 | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | 25 | To be determined | |

| Toluene | C₇H₈ | Nonpolar | 25 | To be determined | |

| Hexane | C₆H₁₄ | Nonpolar | 25 | To be determined | |

| Water | H₂O | Polar Protic | 25 | To be determined |

Experimental Protocols

The following protocols provide standardized methods for determining both the qualitative and quantitative solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Small test tubes or vials (e.g., 1.5 mL)

-

Vortex mixer

-

Pipettes

Procedure: [4]

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of the compound into a test tube.

-

Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

-

Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume of solvent has been added, indicating low solubility.

Quantitative Solubility Determination (Equilibrium Method)

This method determines the equilibrium solubility of the compound at a specific temperature.

Materials:

-

This compound

-

A selection of organic solvents

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure: [4]

-

Add an excess amount of the compound to a vial, ensuring that there will be undissolved solid remaining at equilibrium.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC).

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound.

Caption: Workflow for determining compound solubility.

References

Spectroscopic Characterization of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS RN: 177583-27-6) possesses a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol .[1][2][3] Its structure features a cyclohexane ring with two substituents in a trans configuration: an aminomethyl group (-CH₂NH₂) and a tert-butoxycarbonyl (Boc) protected amine (-NHBoc). This combination of functional groups gives rise to characteristic signals in various spectroscopic analyses.

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on known chemical shifts and fragmentation patterns of the constituent functional groups.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.35 | Broad Singlet | 1H | -NH -Boc |

| ~ 3.40 | Broad Singlet | 1H | Cyclohexyl-CH -NHBoc |

| ~ 2.55 | Doublet | 2H | -CH₂ -NH₂ |

| ~ 1.95 | Multiplet | 2H | Cyclohexyl Axial Protons |

| ~ 1.80 | Multiplet | 2H | Cyclohexyl Axial Protons |

| ~ 1.44 | Singlet | 9H | -C(CH₃ )₃ |

| ~ 1.20 | Broad Singlet | 2H | -NH₂ |

| ~ 1.10 | Multiplet | 2H | Cyclohexyl Equatorial Protons |

| ~ 0.95 | Multiplet | 2H | Cyclohexyl Equatorial Protons |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.5 | C =O (Carbamate) |

| ~ 79.2 | -C (CH₃)₃ |

| ~ 50.0 | Cyclohexyl-C H-NHBoc |

| ~ 47.0 | -C H₂-NH₂ |

| ~ 40.0 | Cyclohexyl-C H-CH₂NH₂ |

| ~ 34.0 | Cyclohexyl Carbons |

| ~ 30.0 | Cyclohexyl Carbons |

| ~ 28.4 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Medium, Broad | N-H Stretch (Amine) |

| ~ 3290 | Medium, Broad | N-H Stretch (Carbamate) |

| 2920, 2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 1685 | Strong | C=O Stretch (Carbamate) |

| ~ 1520 | Medium | N-H Bend (Amine/Carbamate) |

| ~ 1165 | Strong | C-O Stretch (Carbamate) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 229 | [M+H]⁺ (Protonated Molecule) |

| 173 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 156 | [M - Boc + H]⁺ (Loss of the Boc group) |

| 114 | [M - NH₂Boc + H]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled pulse program is typically employed.

Infrared (IR) Spectroscopy

-

Sample Preparation: A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., methanol), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7]

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers are encouraged to use this information in conjunction with their own experimentally obtained data for accurate structural confirmation and purity assessment.

References

- 1. americanelements.com [americanelements.com]

- 2. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. acdlabs.com [acdlabs.com]

- 7. benchchem.com [benchchem.com]

Key reactive sites on the tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate molecule.

An In-depth Technical Guide to the Key Reactive Sites of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 177583-27-6, Molecular Formula: C₁₂H₂₄N₂O₂) is a bifunctional organic building block crucial in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a cyclohexane scaffold, is valuable for introducing rigidity and specific stereochemistry into molecular designs. The molecule is defined by two key functional groups with distinct and orthogonal reactivity: a nucleophilic primary amine and an acid-labile tert-butoxycarbonyl (Boc) protected amine. This differential reactivity allows for selective chemical modifications, making it a versatile intermediate in multi-step syntheses. This guide provides a detailed analysis of these reactive sites, including reaction mechanisms, quantitative data, and detailed experimental protocols.

Core Reactive Sites and Chemical Properties

The chemical behavior of this compound is dominated by the interplay between its two primary functional moieties.

Primary Reactive Sites:

-

The Primary Aminomethyl Group (-CH₂NH₂): This site is a potent nucleophile and a base, readily participating in reactions with a wide range of electrophiles.

-

The tert-Butoxycarbonyl (Boc) Group: This carbamate serves as a protecting group for the second amine. It is chemically robust under many conditions but is specifically designed to be cleaved by acid.[3]

Caption: Overview of the primary reactive sites on the molecule.

Site 1: The Nucleophilic Primary Aminomethyl Group

The terminal primary amine is the most nucleophilic center in the molecule, making it the primary target for electrophilic attack under neutral or basic conditions. Its reactivity is foundational to its use as a synthetic linker.

Key Reactions

-

N-Acylation: Forms a stable amide bond upon reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This is one of the most common transformations.[4]

-

Reductive Amination: Reacts with aldehydes or ketones to form an intermediate imine, which is subsequently reduced (e.g., with sodium borohydride or sodium triacetoxyborohydride) to yield a secondary amine.[5][6]

-

N-Alkylation: Reacts with alkyl halides to form secondary amines, though over-alkylation can be a challenge.

Data Presentation: N-Acylation Conditions

The following table summarizes representative conditions for the N-acylation of primary amines, which are applicable to the target molecule.

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| 4-Bromobutyryl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2 - 4 | >90 (typical)[4] |

| Acetyl Chloride | Sodium Acetate | Brine/Acetone | Room Temperature | 1 | ~95[7] |

| Acetic Anhydride | Pyridine | None (Neat) | Room Temperature | <1 | >90 (typical)[8] |

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of the primary amine on this compound.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Reaction: Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add the acyl chloride (e.g., 4-bromobutyryl chloride, 1.1 eq) dropwise to the stirred solution over 15-20 minutes.[4]

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, wash the reaction mixture sequentially with water, dilute aqueous HCl, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the product as needed via silica gel column chromatography or recrystallization.[4]

Caption: Experimental workflow for a typical N-acylation reaction.

Site 2: The Acid-Labile tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common protecting groups for amines in organic synthesis. Its key feature is its stability in a wide range of chemical environments, including basic, nucleophilic, and reductive conditions, while being easily removed with acid.[3][9]

Deprotection Chemistry

The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[10] The mechanism proceeds through several key steps:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[3][11]

-

Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[11][12]

-

Decomposition: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine.[3]

-

Salt Formation: In the acidic medium, the newly liberated amine is protonated, typically yielding an amine salt (e.g., trifluoroacetate or hydrochloride salt) as the final product.[11]

Caption: Signaling pathway for the acid-catalyzed Boc deprotection.

Data Presentation: Boc Deprotection Conditions

Various acidic conditions can be employed for Boc removal, with the choice depending on the substrate's sensitivity to acid.

| Reagent | Solvent | Temperature (°C) | Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | Very common; volatile acid is easily removed.[10][13] |

| HCl (4M) | 1,4-Dioxane | Room Temperature | 1 - 4 h | Product is isolated as the hydrochloride salt.[10] |

| HCl (gas) | Ethyl Acetate | 0 °C to RT | 0.5 - 1 h | Clean reaction, precipitates the HCl salt. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | A milder Lewis acid alternative for sensitive substrates.[10] |

Experimental Protocol: Boc Deprotection with TFA

This protocol provides a standard procedure for removing the Boc group.

-

Preparation: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Reagent Addition: Add trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio of DCM:TFA, to the solution at room temperature.[3]

-

Reaction: Stir the reaction mixture for 30 minutes to 2 hours. Caution: The reaction evolves CO₂ gas; ensure the system is not sealed.[11]

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Isolation: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

-

Precipitation: Add a non-polar solvent, such as cold diethyl ether, to the residue to precipitate the amine trifluoroacetate salt.

-

Collection: Collect the solid product by filtration and wash with additional cold diethyl ether. Dry the product under vacuum.[3]

Conclusion: Strategic Application in Synthesis

The well-defined and orthogonal reactivity of the two amine-based functional groups in this compound makes it an exceptionally valuable tool for synthetic chemists. Researchers can selectively functionalize the primary amine with a wide array of electrophiles while the Boc-protected amine remains inert. Subsequently, the Boc group can be efficiently removed under mild acidic conditions to reveal a second primary amine, enabling further diversification or cyclization strategies. This predictable, two-stage reactivity is essential for the rational design and synthesis of complex molecules in drug discovery and materials science.

References

- 1. CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. ijcrt.org [ijcrt.org]

- 9. benchchem.com [benchchem.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. jk-sci.com [jk-sci.com]

The Synthetic Heart of Neuropharmacological Innovation: A Technical Guide to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential applications of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in the field of neuropharmacology. While primarily utilized as a versatile chemical intermediate, its structural characteristics position it as a valuable starting material for the synthesis of novel therapeutics targeting the central nervous system. This document outlines its core properties, its role in synthetic chemistry, and explores its potential in the development of next-generation neuropharmacological agents.

Core Compound Properties

This compound is a bifunctional molecule featuring a cyclohexane ring that imparts conformational rigidity, a common strategy in drug design to enhance receptor selectivity and reduce off-target effects. The presence of a Boc-protected amine and a primary amine at opposite ends of the cyclohexane scaffold allows for sequential and controlled chemical modifications, making it an ideal building block for complex molecular architectures.

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| CAS Number | 177583-27-6 |

| Appearance | White to off-white solid |

| Boiling Point | 342.4 °C at 760 mmHg |

| Density | 1.01 g/cm³ |

Synthetic Applications in Neuropharmacology

The primary utility of this compound lies in its role as a precursor for more complex, biologically active molecules. Its rigid cyclohexane core is a key feature in the design of compounds that mimic the conformation of endogenous neurotransmitters, such as γ-aminobutyric acid (GABA).

Synthesis of GABA Analogues

The structural similarity of the trans-4-(aminomethyl)cyclohexyl moiety to GABA makes this compound a valuable starting point for the synthesis of GABA analogues. These analogues are of significant interest for their potential to modulate GABAergic neurotransmission, a key pathway in regulating neuronal excitability. Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.

Experimental Workflow: General Synthesis of a GABA Analogue

The following diagram illustrates a generalized workflow for the synthesis of a novel GABA analogue using this compound as a starting material.

Experimental Protocol: Illustrative Synthesis

While specific protocols for a named, pharmacologically characterized neuroactive compound directly synthesized from this compound were not identified in the literature search, a general procedure for the initial acylation step can be outlined as follows:

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture to act as a proton scavenger.

-

Acylation: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) to the solution at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove excess reagents and byproducts, and purify the resulting intermediate using column chromatography.

Subsequent deprotection of the Boc group is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent), followed by further synthetic modifications as required.

Potential Neuropharmacological Signaling Pathways

Given its utility in the synthesis of GABA analogues, compounds derived from this compound are likely to interact with the GABAergic system. The primary targets would be GABA receptors, which are ligand-gated ion channels (GABA-A receptors) and G-protein coupled receptors (GABA-B receptors).

Conceptual Signaling Pathway: Modulation of GABA-A Receptor

The following diagram illustrates the conceptual signaling pathway of a hypothetical GABA-A receptor agonist derived from the core compound.

Future Directions and Conclusion

This compound is a chemical building block with significant untapped potential in neuropharmacology. Its rigid structure and versatile functional groups make it an attractive starting point for the development of novel therapeutics, particularly those targeting the GABAergic system. While there is a lack of publicly available data on the direct neuropharmacological activity of this compound or its immediate derivatives, its utility in synthetic campaigns for creating more complex molecules is clear.

Future research efforts should focus on the synthesis and pharmacological characterization of novel compounds derived from this scaffold. High-throughput screening of such a compound library against a panel of CNS targets could uncover new lead compounds for the treatment of a variety of neurological and psychiatric disorders. The development of detailed structure-activity relationships will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these new chemical entities.

A Technical Guide to tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a bifunctional molecule featuring a Boc-protected amine and a primary amine separated by a cyclohexane scaffold, has emerged as a critical building block in contemporary pharmaceutical research. Its unique structural properties make it an ideal linker molecule, particularly in the burgeoning field of targeted protein degradation. This technical guide provides an in-depth overview of the commercial availability, purity grades, and analytical methodologies for this compound. Furthermore, it details its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), highlighting its role in hijacking the cell's natural protein disposal machinery to combat disease.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The most common purity grade available is ≥98%, often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Below is a summary of some of the commercial suppliers and their offered grades.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Analytical Method |

| Chem-Impex | 177583-27-6 | C₁₂H₂₄N₂O₂ | 228.33 | ≥ 99% | GC |

| American Elements | 177583-27-6 | C₁₂H₂₄N₂O₂ | 228.33 | High and Ultra-High Purity Forms (99% to 99.999%+) | Not Specified |

| CymitQuimica | 177583-27-6 | C₁₂H₂₄N₂O₂ | 228.33 | 97% | Not Specified |

| MOLBASE | 177583-27-6 | C₁₂H₂₄N₂O₂ | 228.33 | 98% | Not Specified |

| Santa Cruz Biotechnology | 192323-07-2 | C₁₂H₂₄N₂O₂ | 228.33 | Not Specified | Not Specified |

Experimental Protocols for Purity Analysis

Ensuring the purity of this compound is paramount for its successful application in synthesis. The following are detailed, generalized methodologies for key analytical techniques based on best practices for similar Boc-protected diamines and carbamates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 95% B

-

25-30 min: Hold at 95% B

-

30.1-35 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.[1]

-

Detection: UV at 210 nm or 220 nm.[1]

-

Injection Volume: 10 µL.[1]

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the carbamate group's thermal lability, GC-MS analysis can be challenging.[2] However, with careful optimization of the injection port temperature, it can be a valuable tool for purity assessment and identification of volatile impurities.

-

Instrumentation: A standard GC system coupled to a mass spectrometer.

-

Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: Optimized to prevent thermal degradation, typically in the range of 200-250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: 10°C/min to 300°C, hold for 6 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and can also be used for purity assessment by identifying signals from impurities.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).[3]

-

Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

-

¹H NMR Acquisition:

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

A higher sample concentration (20-50 mg) and a longer acquisition time are typically required.

-

Typical spectral width: 0-220 ppm.

-

Application in PROTAC Synthesis: A Logical Workflow

This compound serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The logical workflow for synthesizing a PROTAC using this linker is depicted below.

Caption: Logical workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The synthesized PROTAC molecule hijacks the ubiquitin-proteasome system to induce the degradation of a target protein. This process involves the formation of a ternary complex, ubiquitination of the target protein, and its subsequent recognition and degradation by the proteasome. A notable application is in the degradation of the Androgen Receptor (AR), a key driver in prostate cancer, using PROTACs like ARV-110 which incorporates a linker derived from this compound.[5][6]

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its commercial availability in high purity grades, coupled with well-established, albeit generalized, analytical methods for quality control, makes it a reliable component in the synthetic workflow. Its pivotal role as a linker in the development of PROTACs underscores its importance in the advancement of novel therapeutic modalities for a range of diseases, including cancer. The methodologies and workflows presented in this guide provide a solid foundation for researchers and scientists working with this key intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]

- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate (CAS No. 177583-27-6), a versatile building block in pharmaceutical and chemical research.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment. This compound is utilized in the synthesis of various biologically active molecules and as an intermediate in the development of novel therapeutics.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are corrosive and irritant properties.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.

Table 1: GHS Hazard Classification [3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Danger

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C12H24N2O2[1][2][3][4] |

| Molecular Weight | 228.33 g/mol [2][3] |

| Appearance | Off-white to white solid or crystalline powder[2][5][6] |

| Melting Point | 105 - 109 °C[5] |

| Boiling Point | 342.4 ± 11.0 °C (Predicted)[4] |

| Solubility | Insoluble in water[5], Slightly soluble in water[4] |

| Density | 1.01 ± 0.1 g/cm3 [4] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

3.1. Precautions for Safe Handling:

-

Engineering Controls: Use in a well-ventilated area.[7] Provide appropriate exhaust ventilation at places where dust is formed.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[7][8]

-

Hygiene Measures: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke when using this product.[7][8] Remove and wash contaminated clothing before reuse.[9]

-

General Handling: Avoid contact with skin, eyes, and clothing.[5][9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] Avoid dust formation.[5][8][9]

3.2. Conditions for Safe Storage:

-

Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[5][9] Store at 0-8 °C.[2]

-

Incompatible Materials: Store away from strong oxidizing agents and acids.[5][7][9]

Exposure Controls and Personal Protection

Consistent use of personal protective equipment is the most effective way to protect oneself from the hazards of this chemical.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.[5][9] |

| Hand Protection | Wear protective gloves. Nitrile rubber is a suitable material.[9] Inspect gloves before use.[9] |

| Skin and Body Protection | Wear long-sleeved clothing.[9] |

| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation.[5] If dust is generated, use a NIOSH-approved respirator. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[7] If not breathing, give artificial respiration.[5][9] Get medical attention if symptoms occur.[5] |

| Skin Contact | Take off immediately all contaminated clothing.[7] Wash off immediately with plenty of water for at least 15 minutes.[5][9] If skin irritation persists, call a physician.[5][9] |

| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[7] Immediately call a POISON CENTER or doctor.[7] |

| Ingestion | Rinse mouth.[7] Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterwards.[9] Get medical attention if symptoms occur.[9] |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Use personal protective equipment.[8] Avoid breathing dust.[8] Ensure adequate ventilation.[8] Evacuate personnel to safe areas.[8]

-

Environmental Precautions: Do not let product enter drains.[8][10]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[5] Contain and absorb spill with sand, earth, inert material, or vermiculite.[7]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Visualizing Safety Protocols

The following diagrams illustrate key workflows and relationships in the safe handling of this compound.

References

- 1. CAS 177583-27-6: tert-Butyl (trans-4-aminomethylcyclohexyl… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed standard protocol for the synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate, a key bifunctional linker molecule frequently utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other specialized chemical probes. The protocol is based on the selective N-tert-butyloxycarbonyl (Boc) protection of the primary amino group of trans-4-(aminomethyl)cyclohexylamine. This procedure is designed to be robust and reproducible, yielding the desired mono-protected product in high purity.

Introduction

The selective protection of one amino group in a diamine is a critical step in the synthesis of complex molecules where orthogonal functionalization is required. This compound is a valuable building block that features a Boc-protected amine and a free primary amine, attached to a cyclohexane scaffold. This arrangement allows for sequential chemical modifications, making it a versatile component in drug discovery and medicinal chemistry. The following protocol details a reliable method for its preparation using di-tert-butyl dicarbonate (Boc anhydride) as the protecting group source.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Amount | Expected Yield (%) | Purity (%) |

| trans-4-(aminomethyl)cyclohexylamine | 128.22 | 1.0 | (user-defined) | - | >95 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | (calculated) | - | >98 |

| Triethylamine (TEA) | 101.19 | 1.5 | (calculated) | - | >99 |

| This compound | 228.33 | - | (product) | 85-95 | >97 |

Experimental Protocol

This protocol is based on established methods for the Boc protection of primary amines.

Materials and Equipment

-

trans-4-(aminomethyl)cyclohexylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp for TLC visualization (or appropriate staining solution)

-

Standard laboratory glassware

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-(aminomethyl)cyclohexylamine (1.0 eq) in a 2:1 mixture of anhydrous tetrahydrofuran (THF) and deionized water.

-

Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Boc Anhydride: To the cooled and stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 5-10 minutes.

-

Reaction: Stir the reaction mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 12-16 hours (overnight).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The starting material and product should have different Rf values.

Work-up Procedure

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is often of high purity. However, if further purification is required, it can be achieved by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Application Notes: Utilizing tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate as a Rigid Linker Building Block in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Role and Advantages of the Building Block

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] These molecules consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2] The linker is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4]

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate is not a complete PROTAC linker but serves as a valuable linker building block .[5] Its key features include:

-

Rigid Scaffold: The trans-cyclohexyl group imparts rigidity to the linker, which can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and selectivity.[3][6] Rigid linkers can lead to improved pharmacokinetic properties compared to overly flexible linkers like long PEG or alkyl chains.[7]

-

Orthogonal Functionality: It possesses two amine groups. One is a primary amine (-CH2NH2), and the other is protected as a tert-butyloxycarbonyl (Boc) carbamate. This differential protection allows for controlled, sequential conjugation to the POI and E3 ligase ligands, preventing unwanted side reactions.[8]

-

Improved Properties: Linkers containing cycloalkane structures like cyclohexane can enhance water solubility and metabolic stability, leading to better bioavailability.[6]

The trans stereochemistry results in a more linear, "stick-out" conformation compared to its cis counterpart, which can be crucial for achieving the optimal geometry for ternary complex formation.[9]

Synthetic Strategy and Protocols

The most common strategy for incorporating this building block is through sequential amide bond formation. This involves deprotecting one amine, coupling it to a carboxylic acid-functionalized ligand (either POI or E3), and then coupling the second amine to the other ligand.

This protocol outlines a two-step amide coupling process. The order of coupling (E3 ligand first vs. POI ligand first) may need to be optimized for specific projects depending on substrate solubility and reactivity.

Materials:

-

This compound

-

POI-ligand-COOH (Warhead with a carboxylic acid handle)

-

E3-ligand-COOH (E3 ligase ligand with a carboxylic acid handle)

-

Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM)

-

Coupling: HATU (or HBTU/EDC), DIPEA (or Et3N), Anhydrous DMF

-

Standard workup and purification reagents (EtOAc, NaHCO3 soln, brine, MgSO4, silica gel, HPLC solvents)

Procedure:

Step 1: Synthesis of Ligand-Linker Intermediate

-

Boc Deprotection:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

-

Add TFA (10 eq) dropwise at 0 °C.

-

Warm to room temperature and stir for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo. Co-evaporate with DCM (3x) to remove excess TFA. The resulting TFA salt of the diamine is often used directly in the next step.

-

-

First Amide Coupling:

-

Dissolve the E3-ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected diamine TFA salt (1.1 eq) and additional DIPEA (2.0 eq) in DMF.

-

Stir at room temperature for 2-4 hours, monitoring by LC-MS.[10]

-

Upon completion, dilute the reaction with EtOAc and wash sequentially with saturated NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

-

Purify the resulting intermediate (E3-Linker-NH2) by flash column chromatography.

-

Step 2: Final PROTAC Assembly

-

Second Amide Coupling:

-

Dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 5 minutes.

-

Add a solution of the purified E3-Linker-NH2 intermediate (1.1 eq) from Step 1 in DMF.

-

Stir at room temperature for 2-12 hours until the reaction is complete (monitor by LC-MS).

-

Perform an aqueous workup as described in Step 1.

-

Purify the final PROTAC product by preparative HPLC to achieve high purity (>95%).

-

Characterize the final product by LC-MS and NMR.

-

Data Presentation: Evaluating PROTAC Performance

The efficacy of a novel PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[5][11]

Table 1: Representative Data for PROTACs with Different Linker Scaffolds

The following table provides a template for summarizing and comparing quantitative data for PROTACs. Data is hypothetical and for illustrative purposes, showing how a rigid cyclohexyl linker might compare to more flexible PEG linkers.

| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| PROTAC-A | BRD4 | VHL | Flexible (PEG4) | 25 | 90 | 1.5 |

| PROTAC-B | BRD4 | VHL | Flexible (PEG6) | 40 | 85 | 1.1 |

| PROTAC-C | BRD4 | VHL | Rigid (Cyclohexyl-based) | 15 | 95 | 4.2 |

| PROTAC-D | BTK | CRBN | Flexible (PEG3) | 50 | 92 | 2.0 |

| PROTAC-E | BTK | CRBN | Rigid (Cyclohexyl-based) | 22 | 96 | 5.5 |

Note: Lower DC50 and higher Dmax values indicate better degradation performance. Higher Papp values indicate better cell permeability.

Key Experimental Protocols for PROTAC Evaluation

This is the standard method to visualize and quantify the reduction in target protein levels.[1]

Procedure:

-

Cell Seeding & Treatment:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the supernatant for each sample using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration and prepare them with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[12]

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[12]

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

-

Detection and Analysis:

These values are derived from the dose-response data generated in Protocol 2.

Procedure:

-

Data Plotting: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[5]

-

Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic (4PL) curve, to fit the data.[14] The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / DC50)^HillSlope)

-

Parameter Calculation:

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. Linkers for Linkerology - Enamine [enamine.net]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Application Note: Experimental Protocols for the Boc Deprotection of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, valued for its stability across a range of chemical conditions and its straightforward removal under acidic conditions.[1][2][3] This application note provides detailed experimental protocols for the deprotection of tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate to yield the corresponding diamine, trans-4-(aminomethyl)cyclohexylamine. The efficient cleavage of the Boc group is a critical step in synthetic pathways where the primary amine needs to be available for subsequent reactions, such as in the development of pharmaceutical agents.[2][4] Two common and robust methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) are presented.

The general mechanism for acid-catalyzed Boc deprotection involves the initial protonation of the carbamate's carbonyl oxygen.[1][5][6] This is followed by the departure of a stable tert-butyl cation and the formation of a transient carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide.[1][5][6]

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes the key parameters for the two primary methods of Boc deprotection for this substrate. The choice of method often depends on the acid sensitivity of other functional groups in the molecule and the desired final form of the product (free amine vs. hydrochloride salt).[1]

| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) |

| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Typical Concentration | 20-50% TFA in DCM (v/v)[1][7] | Substrate dissolved directly in 4M HCl/Dioxane |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Reaction Time | 30 minutes - 4 hours[1][7] | 1 - 4 hours[7] |

| Work-up Procedure | Solvent evaporation, neutralization with base (e.g., NaHCO₃), and extraction.[7][8] | Precipitation of the salt, filtration, and washing with ether.[2][7] |

| Product Form | Free Diamine | Dihydrochloride Salt |

| Advantages | Fast and effective; volatile reagents are easy to remove.[1] | Often yields a crystalline salt that is easy to isolate by filtration.[7] |

| Disadvantages | Requires a separate neutralization step; TFA is highly corrosive. | The resulting HCl salt may require a separate step to be converted to the free base. |

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the removal of the Boc group to yield the free diamine after a basic work-up.

Materials and Reagents:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-